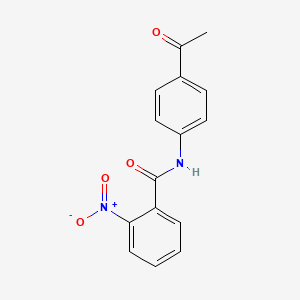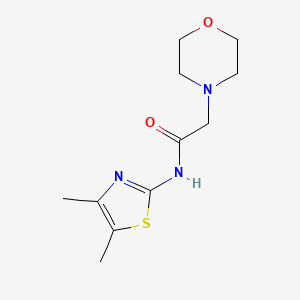![molecular formula C11H11Cl3N2O2 B5780891 N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide, also known as TAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TAP belongs to a class of compounds known as proteasome inhibitors, which have been shown to have anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the inhibition of the proteasome. The proteasome is responsible for the degradation of proteins within cells, and by inhibiting this process, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival. This leads to the death of cancer cells, which are more reliant on the proteasome for protein degradation than normal cells.
Biochemical and Physiological Effects:
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has also been shown to have anti-inflammatory properties. This is due to the fact that the proteasome is involved in the regulation of the immune system, and by inhibiting its activity, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide for lab experiments is its ease of synthesis. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can be produced in large quantities, which makes it ideal for use in experiments that require large amounts of the compound. However, one of the limitations of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is its toxicity. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to be toxic to normal cells as well as cancer cells, which can limit its use in certain experiments.
Direcciones Futuras
For the study of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide include the development of analogs, the study of the role of the proteasome in other diseases, and the use of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide in combination with other anti-cancer drugs.
Métodos De Síntesis
The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide involves the reaction of 3-aminophenylpropanoic acid with trichloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide is a relatively straightforward process, and the compound can be produced in large quantities.
Aplicaciones Científicas De Investigación
N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide has been shown to have anti-cancer properties by inhibiting the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Propiedades
IUPAC Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2O2/c1-2-9(17)15-7-4-3-5-8(6-7)16-10(18)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXZCGPTUMVBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2,2,2-trichloroacetyl)amino]phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5780837.png)
![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5780877.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)


![2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780905.png)